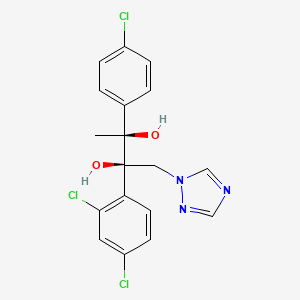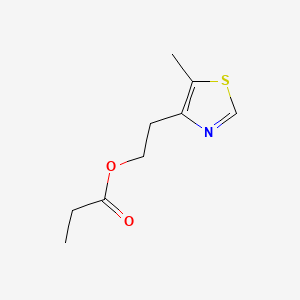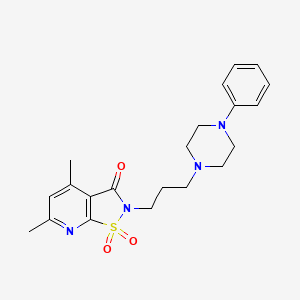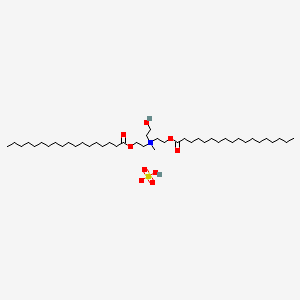
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate is a cationic surfactant known for its ability to effectively bind to negatively charged surfaces and reduce surface tension, enhancing the spreadability of liquids . This compound is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate typically involves the reaction of (2-Hydroxyethyl)methylamine with octadecanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher production rates. The process involves the same basic reaction but is optimized for large-scale production, ensuring consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
(2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and reactivity of different compounds.
Biology: In biological research, it is used to study cell membrane interactions due to its ability to bind to negatively charged surfaces.
Medicine: The compound is explored for its potential use in drug delivery systems, where its surfactant properties can help in the formulation of various pharmaceutical products.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate involves its ability to bind to negatively charged surfaces. This binding reduces surface tension and enhances the spreadability of liquids. The molecular targets include cell membranes and other negatively charged surfaces, where the compound interacts with the lipid bilayer, altering its properties and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-distearoyloxyethyl-N-methyl-N-hydroxyethylammonium methosulfate
- (2-Hydroxyethyl)methylbis(2-((1-oxooctadec-9-enyl)amino)ethyl)ammonium methyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium hydrogen sulphate stands out due to its unique combination of surfactant properties and ability to bind to negatively charged surfaces. This makes it particularly effective in applications requiring enhanced spreadability and stability .
Propriétés
Numéro CAS |
94265-94-8 |
|---|---|
Formule moléculaire |
C43H87NO9S |
Poids moléculaire |
794.2 g/mol |
Nom IUPAC |
hydrogen sulfate;2-hydroxyethyl-methyl-bis(2-octadecanoyloxyethyl)azanium |
InChI |
InChI=1S/C43H86NO5.H2O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(46)48-40-37-44(3,36-39-45)38-41-49-43(47)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h45H,4-41H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
YIFPHAOKONIWAE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


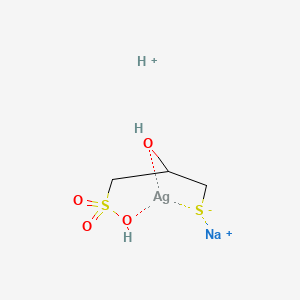
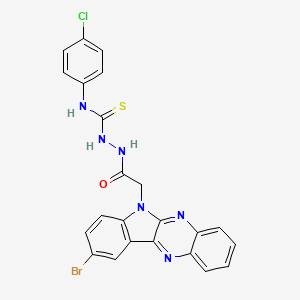

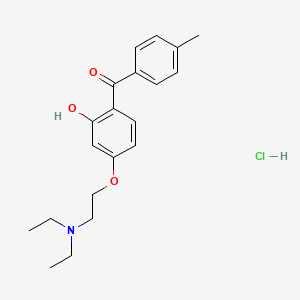
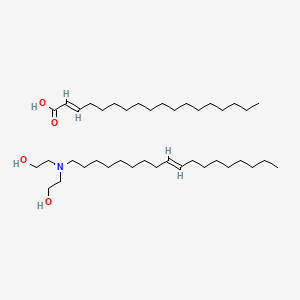
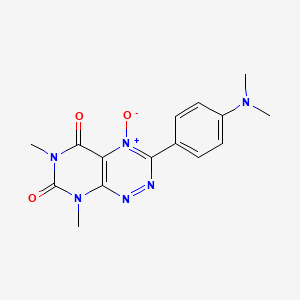
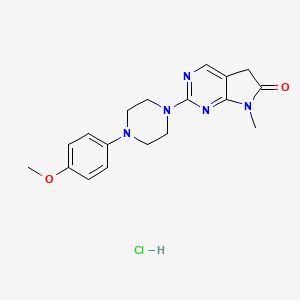
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
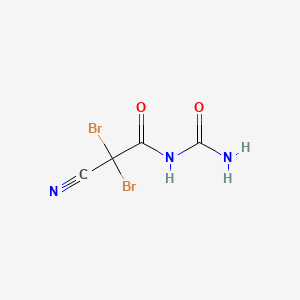
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
